molecular formula C24H27FN4OS B2690458 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea CAS No. 863018-13-7

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea

Cat. No. B2690458
CAS RN: 863018-13-7
M. Wt: 438.57
InChI Key: JMUYSAXUESGRJN-UHFFFAOYSA-N
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Description

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C24H27FN4OS and its molecular weight is 438.57. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

Research into new urea and thiourea derivatives of piperazine doped with Febuxostat has shown promising results in biological activities. Specifically, compounds have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activities. Among these, certain derivatives exhibited potent antimicrobial activity, indicating the potential for these compounds in developing new antiviral and antimicrobial agents (Reddy et al., 2013).

Antitumor Activity

Derivatives of 1-piperazinyl-1H-indazole, including those with modifications involving fluorophenyl groups, have been synthesized and assessed for their antitumor activities. These compounds were evaluated against several tumor cell lines in vitro and in vivo, with some showing significant cytotoxicity and antitumor activity. This research opens avenues for the development of new antitumor agents based on the structural framework of piperazinyl-indazole derivatives (Naito et al., 2005).

Neuroleptic and Dopamine-Uptake Inhibition

The neuroleptic activity and dopamine-uptake inhibition capabilities of certain 1-piperazino-3-phenylindans have been studied, with compounds developed through systematic structural variation. This research has identified compounds with potent neuroleptic properties and the ability to inhibit dopamine uptake, highlighting the therapeutic potential in the treatment of disorders related to dopamine dysregulation (Bogeso, 1983).

Antidepressant Properties

A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized and evaluated for their activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds have shown high nanomolar affinity for both activities, suggesting their potential as new class antidepressants with dual mechanisms of action (Martínez et al., 2001).

Allosteric Enhancers of A1 Adenosine Receptor

The development of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as allosteric enhancers of the A1-adenosine receptor showcases the potential of fluorophenyl piperazine derivatives in modulating receptor activity. This work indicates the importance of substituent variation on piperazine rings for enhancing receptor activity, with specific derivatives showing promising activity in binding and functional studies (Romagnoli et al., 2008).

properties

IUPAC Name

1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-18(26-24(30)27-20-6-3-2-4-7-20)23(22-8-5-17-31-22)29-15-13-28(14-16-29)21-11-9-19(25)10-12-21/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYSAXUESGRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.